Adamantanone azine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

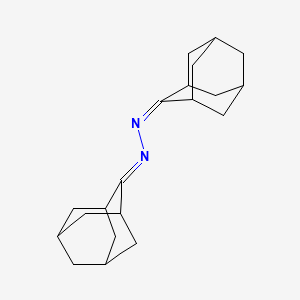

N-(2-adamantylideneamino)adamantan-2-imine is a useful research compound. Its molecular formula is C20H28N2 and its molecular weight is 296.458. The purity is usually 95%.

BenchChem offers high-quality N-(2-adamantylideneamino)adamantan-2-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-adamantylideneamino)adamantan-2-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Systèmes de délivrance de médicaments

L’adamantanone azine a montré un potentiel dans la conception de systèmes de délivrance de médicaments. Sa structure unique lui permet d’être incorporée dans les liposomes, les cyclodextrines et les dendrimères, améliorant ainsi la délivrance et le ciblage des agents thérapeutiques. Le groupe adamantane peut servir d’ancre dans les bicouches lipidiques, améliorant la stabilité et l’efficacité des véhicules de délivrance de médicaments .

Reconnaissance de surface

Les propriétés structurelles du composé le rendent adapté aux études de reconnaissance de surface. L’this compound peut être utilisée pour créer des systèmes supramoléculaires auto-assemblés qui reconnaissent et se lient à des surfaces spécifiques. Cette application est particulièrement utile dans le développement de biosenseurs et d’outils de diagnostic .

Chimie des polymères

L’this compound est précieuse en chimie des polymères en raison de sa capacité à former des polymères stables à haute énergie. Ces polymères peuvent être utilisés dans diverses applications, notamment la création de matériaux thermiquement stables et de combustibles à haute énergie. La réactivité du composé avec différents réactifs permet la synthèse de structures de polymères diverses .

Calculs de chimie quantique

Les chercheurs utilisent l’this compound dans les calculs de chimie quantique pour étudier sa structure électronique et sa réactivité. Ces calculs aident à comprendre le comportement du composé au niveau moléculaire, ce qui est crucial pour la conception de nouveaux matériaux et la prédiction de leurs propriétés .

Composés bioactifs

La structure unique du composé en fait un candidat prometteur pour la synthèse de composés bioactifs. Les dérivés de l’this compound ont montré un potentiel en chimie médicinale, en particulier dans le développement d’agents antiviraux et anticancéreux. Sa capacité à augmenter la lipophilie des médicaments améliore leurs propriétés pharmacologiques .

Synthèse organique

L’this compound est utilisée en synthèse organique comme matière première pour la création de divers dérivés fonctionnels. Sa grande réactivité permet la synthèse efficace de molécules complexes, qui peuvent être utilisées dans une large gamme de réactions chimiques et d’applications industrielles .

Orientations Futures

Mécanisme D'action

Target of Action

Adamantanone azine, also known as N-(2-adamantylideneamino)adamantan-2-imine, bis(adamantan-2-ylidene)hydrazine, or CBDivE_012955, primarily targets the enzyme Camphor 5-monooxygenase . This enzyme, found in organisms like Pseudomonas putida, plays a crucial role in the metabolism of camphor, a compound with various applications in medicine and industry .

Mode of Action

It is known that adamantanone, a related compound, is reluctant to form enolates, a type of anion that is often involved in biochemical reactions . This resistance arises because the resulting carbanion cannot exist in conjugation with the carbonyl pi-bond .

Biochemical Pathways

This compound likely affects the metabolic pathways involving adamantanone. In Pseudomonas putida, adamantanone is transformed into several metabolites through oxidation . Two divergent reactions of adamantanone oxidation are provided by enzymes responsible for the initial steps of camphor catabolism: camphor 5-monooxygenase and camphor 1,2-monooxygenase . These enzymes lead to the formation of 5-hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one, respectively .

Pharmacokinetics

The adamantane moiety is known to enhance the lipophilicity of drug candidates, which can improve their pharmacological properties and bioavailability .

Analyse Biochimique

Biochemical Properties

Adamantanone azine plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the primary enzymes that this compound interacts with is camphor 5-monooxygenase, which is involved in the hydroxylation of adamantanone . This interaction leads to the formation of hydroxylated derivatives, which can further participate in various biochemical reactions. Additionally, this compound has been shown to interact with cytochrome P-450CAM, a key enzyme in the metabolism of adamantane derivatives .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . This compound has also been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It has been shown to bind to enzymes such as camphor 5-monooxygenase and cytochrome P-450CAM, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and metabolic pathways, ultimately influencing cellular function. The binding of this compound to these enzymes is facilitated by its unique structural properties, which allow it to fit into the active sites of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been found to result in alterations in cellular metabolism and gene expression, indicating its potential for sustained biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and metabolic pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, leading to cellular damage and alterations in metabolic flux . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as camphor 5-monooxygenase and cytochrome P-450CAM . These interactions lead to the formation of hydroxylated derivatives, which can further participate in various biochemical reactions. The metabolic pathways involving this compound are crucial for its biochemical activity and its effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cellular membranes by certain transporters, leading to its accumulation in specific cellular compartments . The distribution of this compound within cells is critical for its biochemical activity and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound has been found to localize in certain cellular compartments, such as the mitochondria and endoplasmic reticulum . The subcellular localization of this compound is facilitated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical activity.

Propriétés

IUPAC Name |

N-(2-adamantylideneamino)adamantan-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-22-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTJNYSLUFATSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=NN=C4C5CC6CC(C5)CC4C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)